molecular formula C17H14BrNO4 B4605657 prop-2-enyl (E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoate

prop-2-enyl (E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoate

Cat. No.: B4605657
M. Wt: 376.2 g/mol
InChI Key: PBXNTLLIOGAABP-ACCUITESSA-N
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Description

Prop-2-enyl (E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoate is a useful research compound. Its molecular formula is C17H14BrNO4 and its molecular weight is 376.2 g/mol. The purity is usually 95%.
The exact mass of the compound allyl 2-[(5-bromo-2-furoyl)amino]-3-phenylacrylate is 375.01062 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Allyl 2-[(5-bromo-2-furoyl)amino]-3-phenylacrylate, as part of the allyl and furan compound family, has applications primarily in the field of organic synthesis and chemical reactions. For example, Shimizu, Watanabe, and Tsuno (1984) investigated the silver ion-induced allylation of furan with cyclopropyl halides, exploring the regio- and stereoselective reactions to produce 2-allylfuran derivatives (Shimizu, Watanabe, & Tsuno, 1984). This highlights the compound's role in facilitating specific chemical transformations, useful in synthesizing various derivatives for further applications.

Application in Oligosaccharide Synthesis

In carbohydrate research, allyl 2-[(5-bromo-2-furoyl)amino]-3-phenylacrylate-related compounds have been used as intermediates in oligosaccharide synthesis. Slife, Nashed, and Anderson (1981) discussed the use of similar allyl compounds in preparing a series of di- and tri-saccharides, demonstrating its utility in complex carbohydrate synthesis (Slife, Nashed, & Anderson, 1981). These synthetic methods are pivotal in developing substances with potential bioactivity, further emphasizing the compound's significance in biochemical research.

Heterocyclic Chemistry and Pharmaceutical Applications

Further, the compound's structural elements are involved in heterocyclic chemistry, which is crucial in pharmaceutical research. For instance, Méndez et al. (2001) explored the transformations of quinoline derivatives, involving similar N-furoylation and N-allylation reactions (Méndez et al., 2001). Such research contributes to the development of new drugs and understanding the biochemical interactions of these compounds.

Organic Synthesis and Catalysis

In the realm of organic synthesis and catalysis, the reaction properties of allyl and furan compounds are exploited to create various organic products. For example, Tamaru, Yamada, and Yoshida (1978) investigated the palladium-catalyzed reaction of alkyl 5-bromo-2-furoate with allylic alcohols, leading to the selective synthesis of specific furan derivatives (Tamaru, Yamada, & Yoshida, 1978). This is indicative of the compound's role in advanced synthesis techniques, where precision and specificity are paramount.

Properties

IUPAC Name

prop-2-enyl (E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c1-2-10-22-17(21)13(11-12-6-4-3-5-7-12)19-16(20)14-8-9-15(18)23-14/h2-9,11H,1,10H2,(H,19,20)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXNTLLIOGAABP-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
prop-2-enyl (E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoate
Reactant of Route 2
prop-2-enyl (E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoate
Reactant of Route 3
prop-2-enyl (E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoate
Reactant of Route 4
prop-2-enyl (E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoate
Reactant of Route 5
prop-2-enyl (E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoate
Reactant of Route 6
prop-2-enyl (E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.